5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt
Overview
Description
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt is a chemical compound widely used in molecular biology and biochemistry. It is often employed as a substrate for alkaline phosphatase in various detection assays, including colorimetric detection methods. The compound is known for its ability to produce a blue color upon enzymatic reaction, making it useful in applications such as Western blotting, in situ hybridization, and immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt typically involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with p-toluidine. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually synthesized in a powder form and requires careful handling and storage at low temperatures to maintain its stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and reliability of the final product. The compound is often produced in bulk and packaged in various quantities to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt primarily undergoes hydrolysis when used as a substrate for alkaline phosphatase. The hydrolysis reaction removes the phosphate group, resulting in the formation of an indoxyl intermediate, which subsequently undergoes oxidation to form a blue indigo dye .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system, such as Tris-HCl, at an optimal pH of around 9.5. The reaction is often carried out at room temperature, and the presence of magnesium ions can enhance the enzymatic activity .
Major Products Formed
The major product formed from the hydrolysis and subsequent oxidation of this compound is a blue indigo dye. This product is insoluble in water, making it easily detectable in various assays .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of alkaline phosphatase.
Biology: Employed in molecular biology techniques such as Western blotting, in situ hybridization, and immunohistochemistry for the detection of specific proteins or nucleic acids.
Medicine: Utilized in diagnostic assays to detect the presence of alkaline phosphatase in biological samples, which can be indicative of certain diseases or conditions.
Industry: Applied in the development of diagnostic kits and reagents for research and clinical laboratories
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt involves its hydrolysis by alkaline phosphatase to produce an indoxyl intermediate. This intermediate undergoes oxidation, often in the presence of an oxidizing agent such as Nitro Blue Tetrazolium, to form a blue indigo dye. The dye is insoluble in water, allowing for easy visualization and detection in various assays .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Similar in structure but differs in its solubility properties, being soluble in water.
Nitro Blue Tetrazolium: Often used in conjunction with 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt to enhance detection sensitivity.
X-phosphate p-toluidine salt: Another substrate for alkaline phosphatase with similar applications
Uniqueness
This compound is unique due to its high sensitivity and specificity as a substrate for alkaline phosphatase. Its ability to produce a distinct blue color upon enzymatic reaction makes it particularly valuable in various detection assays, providing clear and easily interpretable results .
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2*2-5H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMJOJCOGOIKHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrClN3O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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